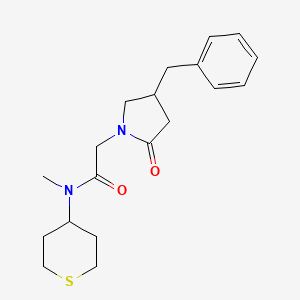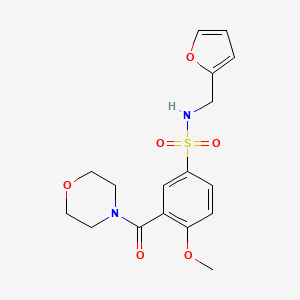![molecular formula C17H11FN2OS B5588176 4-[(2-fluorobenzyl)thio][1]benzofuro[3,2-d]pyrimidine](/img/structure/B5588176.png)
4-[(2-fluorobenzyl)thio][1]benzofuro[3,2-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzofuro[3,2-d]pyrimidine derivatives often involves complex organic reactions. For instance, electrochemical oxidation methods have been utilized to convert 3,4-dihydroxybenzoic acid in the presence of nucleophiles into benzofuro[2,3-d]pyrimidine derivatives through Michael reaction and electro-decarboxylation, highlighting a methodology that could potentially be adapted for synthesizing 4-[(2-fluorobenzyl)thio][1]benzofuro[3,2-d]pyrimidine derivatives (Nematollahi & Goodarzi, 2002).
Molecular Structure Analysis
Molecular structure analyses of benzofuro[3,2-d]pyrimidine derivatives typically involve spectroscopic techniques such as NMR, IR, and X-ray crystallography. For example, the crystal structure analysis of certain thiopyrano[4,3-d]pyrimidin-4-one molecules, which share a related heterocyclic framework, provides insights into the spatial arrangement and electronic interactions within these molecules, offering a foundation for understanding the structural aspects of 4-[(2-fluorobenzyl)thio][1]benzofuro[3,2-d]pyrimidine (Li et al., 2007).
Chemical Reactions and Properties
Chemical reactions and properties of benzofuro[3,2-d]pyrimidine derivatives are diverse and depend on the functional groups attached to the core structure. For example, the substitution at specific positions can significantly influence the chemical reactivity and interactions of these compounds, as seen in studies where various functional groups have been introduced to study their effects on the compound's biological activity and chemical stability (Bhattacharya et al., 1995).
Applications De Recherche Scientifique
Synthesis and Biological Activity
Antitumor Properties : Novel pyrimidine derivatives, including 4-[(2-fluorobenzyl)thio][1]benzofuro[3,2-d]pyrimidine, have been synthesized and evaluated for their antitumor activities. For instance, certain derivatives have shown significant antitumor activities against various cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment. Such compounds have been synthesized through various methods, including the condensation of uracil derivatives with ascorbic acid derivatives, demonstrating the versatility of pyrimidine synthesis (Raić-Malić et al., 2000).
Antiviral Activity : The synthesis and evaluation of pyrimidine nucleosides, including thio analogues, have been explored for their antiviral activities. These compounds, such as 5-fluoro-4'-thio-2'-deoxypyrimidine nucleosides, have shown potential against a range of viruses, offering a foundation for developing new antiviral therapies (Bobek et al., 1975).
Synthesis of Novel Compounds : Research has focused on the facile synthesis of pyrimidine derivatives, including 4-[(2-fluorobenzyl)thio][1]benzofuro[3,2-d]pyrimidine, for potential applications in medicinal chemistry. These efforts have led to the development of new methodologies for synthesizing thieno[2,3-d]pyrimidine derivatives, expanding the chemical toolbox available for drug discovery and development (Nematollahi & Goodarzi, 2002).
Exploration of Biological Effects : Studies have also been conducted on the synthesis and biological evaluation of thiazolo[3,2-a]pyrimidine derivatives for anti-inflammatory and antinociceptive activities. These research efforts demonstrate the broad applicability of pyrimidine derivatives in addressing various biological targets and diseases (Alam et al., 2010).
Safety and Hazards
The safety and hazards associated with “4-(2-fluorobenzyl)thiobenzofuro[3,2-d]pyrimidine” are not specified in the retrieved sources. As with any chemical compound, appropriate safety measures should be taken when handling it.
Orientations Futures
The potential of pyrimidine derivatives like “4-(2-fluorobenzyl)thiobenzofuro[3,2-d]pyrimidine” is still not exhausted . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . This determines the need to develop new effective methods for their synthesis . Future research could focus on exploring these possibilities further.
Mécanisme D'action
Target of Action
The primary target of 4-(2-fluorobenzyl)thioSimilar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been identified as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle.
Mode of Action
The exact mode of action of 4-(2-fluorobenzyl)thioSimilar compounds have been shown to inhibit cdk2, which is an appealing target for cancer treatment . By inhibiting CDK2, these compounds can disrupt the normal progression of the cell cycle, potentially leading to the death of cancer cells.
Biochemical Pathways
The biochemical pathways affected by 4-(2-fluorobenzyl)thio
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-(2-fluorobenzyl)thiobenzofuro[3,2-d]pyrimidine are not available in the search results. These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual excretion.
Result of Action
The molecular and cellular effects of 4-(2-fluorobenzyl)thioSimilar compounds have shown significant cytotoxic activities against mcf-7 and hct-116 cell lines . This suggests that these compounds may have potential anti-cancer effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 4-(2-fluorobenzyl)thio
Propriétés
IUPAC Name |
4-[(2-fluorophenyl)methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN2OS/c18-13-7-3-1-5-11(13)9-22-17-16-15(19-10-20-17)12-6-2-4-8-14(12)21-16/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIAFXBLMMIRJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC=NC3=C2OC4=CC=CC=C43)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-Fluorobenzyl)thio)benzofuro[3,2-d]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(1-acetyl-1H-indol-3-yl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5588118.png)

![1-methylbutyl 3,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B5588128.png)
![N,N-dimethyl-2-({[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5588137.png)
![N'-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-3-nitrobenzohydrazide](/img/structure/B5588148.png)
![2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B5588158.png)

![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5588172.png)
![1-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5588173.png)

![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5588187.png)
